Piperazine-1,4-dicarboxylic acid
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Overview
Description
Piperazine-1,4-dicarboxylic acid is an organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions, with carboxylic acid groups attached to the 1 and 4 positions of the ring. This compound is a derivative of piperazine and is known for its versatility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine-1,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of piperazine with maleic anhydride under controlled conditions. This process typically involves heating the reactants in a suitable solvent, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Piperazine-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides of this compound.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted piperazine derivatives.
Scientific Research Applications
Piperazine-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Incorporated into pharmaceutical formulations for its potential therapeutic effects.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of piperazine-1,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the paralysis of certain organisms .
Comparison with Similar Compounds
Piperazine-1,4-dicarboxylic acid can be compared with other similar compounds such as:
Piperazine: A simpler derivative without carboxylic acid groups.
Piperazine-2,5-dicarboxylic acid: Another derivative with carboxylic acid groups at different positions.
Substituted Piperazines: Compounds with various substituents on the piperazine ring, such as alkyl or aryl groups.
Uniqueness: this compound is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
CAS No. |
7709-80-0 |
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Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
piperazine-1,4-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)7-1-2-8(4-3-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |
InChI Key |
RIXVESSVKLKKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)O)C(=O)O |
Origin of Product |
United States |
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